Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate
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Overview
Description
Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyrimidine rings. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyridine derivatives with α-bromoketones or α-chloroketones, followed by cyclization to form the imidazo[1,2-c]pyrimidine core .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization process, while green chemistry approaches aim to minimize the use of hazardous solvents and reagents .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Halogen substitution reactions, particularly involving the chloro group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiols under mild conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chloro group can introduce various functional groups .
Scientific Research Applications
Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of biological activities, including antimicrobial and anticancer properties.
Imidazo[1,5-a]pyrimidines: Structural analogs with applications in medicinal chemistry and material science.
Uniqueness: Ethyl 7-chloro-5-hydroxyimidazo[1,2-c]pyrimidine-2-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its chloro and hydroxyl groups provide versatile sites for further chemical modifications, enhancing its potential as a lead compound in drug discovery .
Properties
IUPAC Name |
ethyl 7-chloro-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3/c1-2-16-8(14)5-4-13-7(11-5)3-6(10)12-9(13)15/h3-4H,2H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJBYAJHJNMBJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=C(NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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